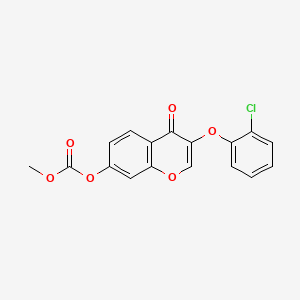![molecular formula C18H25NO5S B5605886 N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide](/img/structure/B5605886.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide often involves multi-component reactions and cycloadditions. For example, Liu et al. (2021) describe a three-component reaction involving α,β-unsaturated N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum acids, leading to mixtures of cis/trans isomeric spirocompounds with high diastereoselectivity (Liu et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by crystallography and spectroscopy techniques. For instance, Yuan et al. (2017) used X-ray diffraction to study the crystal structure of a related compound, revealing a non-planar 1,3-dioxane ring and one-dimensional chain structure formed through hydrogen bonding (Yuan et al., 2017).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions. Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the potential for diverse chemical transformations (Reddy et al., 2014).
Physical Properties Analysis
The physical properties of such compounds are often studied using spectroscopic methods. Zhang et al. (2008) synthesized 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one and characterized it using NMR and 2D NMR experiments, providing valuable information for structure analysis (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity and stability, can be inferred from their synthesis and molecular structure. Studies like those by Shan et al. (2022), which describe the tandem synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, offer insights into the chemical behavior and potential applications of these compounds (Shan et al., 2022).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(1,9-dioxaspiro[5.5]undecan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c20-17(7-13-25(21,22)16-4-2-1-3-5-16)19-15-6-10-24-18(14-15)8-11-23-12-9-18/h1-5,15H,6-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRUUITZPXHOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chloro-3-pyridinyl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide](/img/structure/B5605803.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5605804.png)

![ethyl {4-[(2-pyrimidinylamino)sulfonyl]phenyl}carbamate](/img/structure/B5605839.png)
![3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B5605845.png)
![1-ethyl-3-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5605848.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5605862.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5605863.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5605870.png)

![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
![6-ethyl-4-methyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5605910.png)

![4-(6-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5605921.png)